1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid
Description
Chemical Structure and Properties The compound 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid (CAS: 923776-21-0) is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 3 and a piperidine-4-carboxylic acid moiety at position 4. Its molecular formula is C₁₂H₁₁F₃N₅O₂, with a monoisotopic mass of 314.086 g/mol .
Applications and Relevance
This compound is primarily investigated as a bromodomain inhibitor, targeting proteins like BRD4, which are critical in epigenetic regulation and cancer therapy . Its trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-1-2-9(18-20(8)11)19-5-3-7(4-6-19)10(21)22/h1-2,7H,3-6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOILKXHRDNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the metal-free synthesis via a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group in Compound A enables amide bond formation, a key reaction for generating bioactive derivatives. For example:
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Reaction with Primary Amines :
In the presence of coupling agents like HBTU (2-(1 H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base (e.g., DIPEA), Compound A reacts with amines to yield carboxamides. This mirrors the synthesis of N-(4-acetamidophenyl)piperidine carboxamide derivatives .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid → Amide | HBTU, DIPEA, DMF, RT, 12 hr | 70–85% |
Key Insight : The trifluoromethyl group on the triazolo-pyridazine ring remains inert under these conditions, preserving the core scaffold’s integrity .
Esterification
Compound A can undergo esterification with alcohols under acidic or coupling conditions:
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Methanol/Ethanol Ester Formation :
Using thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide), the carboxylic acid converts to methyl/ethyl esters, which are intermediates for further functionalization .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid → Methyl ester | SOCl₂, MeOH, reflux, 6 hr | 65–78% |
Structural Note : The ester derivatives are often precursors for prodrug designs due to improved lipophilicity.
Nucleophilic Aromatic Substitution (NAS)
The triazolo[4,3-b]pyridazine core in Compound A may undergo NAS at specific positions (e.g., C6 or C7) under harsh conditions:
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Halogenation or Alkylation :
Substitution reactions require activation by electron-withdrawing groups (e.g., trifluoromethyl) and high-temperature catalysis (e.g., Pd or Cu) .
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| C7-Bromination | Br₂, FeBr₃, 100°C, 24 hr | Brominated triazolo-pyridazine |
Mechanistic Detail : The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating substitution .
Salt Formation
The carboxylic acid group forms salts with inorganic or organic bases, enhancing solubility for pharmacological applications:
| Reaction | Reagents/Conditions | Application | Reference |
|---|---|---|---|
| Carboxylic acid → Sodium salt | NaOH, EtOH/H₂O, RT, 2 hr | Improved bioavailability |
Decarboxylation
Under pyrolytic conditions (200–300°C) or with oxidizing agents, Compound A undergoes decarboxylation, losing CO₂ to form a piperidine-substituted triazolo-pyridazine .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thermal decarboxylation | 250°C, N₂ atmosphere, 1 hr | Piperidine-triazolo-pyridazine |
Piperidine Ring Modifications
The piperidine moiety in Compound A can undergo further functionalization:
-
N-Alkylation/Acylation :
Reacting with alkyl halides or acyl chlorides introduces substituents at the piperidine nitrogen .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 8 hr | 82% |
Key Research Findings
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Stability : The trifluoromethyl group stabilizes the triazolo-pyridazine ring against hydrolysis, even under acidic/basic conditions .
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Bioactivity Correlation : Amide derivatives of Compound A show enhanced binding to bromodomains (BRD4 BD1/BD2) compared to esters, as confirmed by AlphaScreen assays .
-
Synthetic Challenges : Steric hindrance from the trifluoromethyl group limits substitution at the C3 position of the triazolo-pyridazine ring .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
Trifluoromethyl vs. Methyl/Isopropyl Groups
- Compound 24 (1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid):
Replacing the trifluoromethyl group with an isopropyl group reduces electronegativity and increases steric bulk. This modification decreases solubility (logP increases by ~0.5 units) but may improve selectivity for specific bromodomains . - Compound 7 (3-Methyl-substituted analog):
The methyl group offers intermediate hydrophobicity compared to trifluoromethyl, resulting in moderate binding affinity (IC₀ ~200 nM vs. 50 nM for the trifluoromethyl variant) .
Trifluoromethyl vs. Cyclopropyl/Methoxy Groups
- However, this substitution reduces inhibitory potency against BRD4 by 30% compared to the trifluoromethyl derivative .
- AZD5153 (3-Methoxy-substituted):
Methoxy groups enhance water solubility but reduce bromodomain binding due to weaker hydrophobic interactions. AZD5153 shows a 10-fold lower potency than the trifluoromethyl analog .
Modifications to the Piperidine-Carboxylic Acid Moiety
Carboxamide Derivatives
- Compound 25 (N-(3-methylbutyl)-carboxamide):
Replacing the carboxylic acid with a carboxamide improves cell permeability (logP = 2.8 vs. 1.5 for the parent compound) but reduces in vitro activity due to decreased hydrogen bonding with target residues . - Compound 26 (N-cyclopropyl-carboxamide):
The cyclopropyl group introduces conformational constraints, enhancing selectivity for CDK8 over BRD4 (IC₀ ratio: 1:8 vs. 1:2 for the parent compound) .
Piperidine Ring Modifications
Key Findings :
- The trifluoromethyl group optimizes a balance between hydrophobicity and electronic effects, making it superior for bromodomain inhibition.
- Carboxylic acid derivatives generally exhibit better target engagement than carboxamides but suffer from poorer bioavailability .
Biological Activity
1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique triazolo-pyridazine structure that enhances its interaction with biological targets. Its molecular formula is C12H13F3N4O2, with a molecular weight of 302.25 g/mol. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, derivatives of triazolo-pyridazine have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 µM . This suggests that modifications to the triazolo framework can enhance the potency against tuberculosis.
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted that certain triazolo derivatives demonstrated significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents . The mechanism of action appears to involve intercalation into DNA, which disrupts replication processes in cancer cells .
Enzyme Inhibition
Enzymatic activity modulation is another area where this compound shows promise. It has been studied as a potential inhibitor for various enzymes involved in disease processes. For example, certain derivatives have been characterized as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Piperidine Ring : Contributes to receptor binding affinity.
- Triazole Moiety : Essential for interaction with biological targets.
Case Studies
- Antitubercular Activity : A series of studies focused on the synthesis and evaluation of triazolo derivatives revealed that specific modifications could significantly enhance their activity against Mycobacterium tuberculosis .
- Anticancer Studies : Research demonstrated that compounds with similar structures exhibited selective cytotoxicity against various cancer cell lines while showing low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

